molecular formula C18H14ClF3N4O5 B11497928 (3-Chlorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

(3-Chlorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B11497928
M. Wt: 458.8 g/mol
InChI Key: FTVBTXSVPACGJK-UHFFFAOYSA-N
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Description

1-(3-CHLOROBENZOYL)-4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROBENZOYL)-4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-chlorobenzoyl chloride and 2,6-dinitro-4-(trifluoromethyl)aniline.

    Acylation Reaction: The 3-chlorobenzoyl chloride is reacted with piperazine in the presence of a base such as triethylamine to form 1-(3-chlorobenzoyl)piperazine.

    Nitration Reaction: The 1-(3-chlorobenzoyl)piperazine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the desired positions on the phenyl ring.

    Final Product: The final product, 1-(3-CHLOROBENZOYL)-4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE, is obtained after purification by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROBENZOYL)-4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(3-CHLOROBENZOYL)-4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound for the development of new drugs with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

    Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROBENZOYL)-4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzoyl)-4-phenylpiperazine: Lacks the nitro and trifluoromethyl groups, resulting in different biological activities.

    1-(3-Chlorobenzoyl)-4-(2,6-dinitrophenyl)piperazine: Lacks the trifluoromethyl group, affecting its chemical properties and reactivity.

    1-(3-Chlorobenzoyl)-4-(4-trifluoromethylphenyl)piperazine: Lacks the nitro groups, leading to different applications and effects.

Uniqueness

1-(3-CHLOROBENZOYL)-4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties and biological activities

Properties

Molecular Formula

C18H14ClF3N4O5

Molecular Weight

458.8 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H14ClF3N4O5/c19-13-3-1-2-11(8-13)17(27)24-6-4-23(5-7-24)16-14(25(28)29)9-12(18(20,21)22)10-15(16)26(30)31/h1-3,8-10H,4-7H2

InChI Key

FTVBTXSVPACGJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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